[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
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Overview
Description
[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine and piperazine moiety linked to a chlorophenyl methanone group, with oxalic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperidine intermediate, which is then reacted with piperazine under controlled conditions. The final step involves the introduction of the chlorophenyl methanone group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In the field of medicine, [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
What sets [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness allows for a wide range of applications in different scientific and industrial fields.
Properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O.C2H2O4/c24-21-8-4-7-20(17-21)23(28)27-15-13-26(14-16-27)22-9-11-25(12-10-22)18-19-5-2-1-3-6-19;3-1(4)2(5)6/h1-8,17,22H,9-16,18H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNNVDBPHMZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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